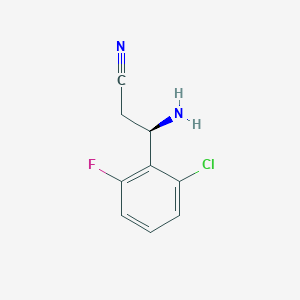
(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile is a chiral organic compound that contains an amino group, a nitrile group, and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation: The amine is reacted with a cyanating agent to introduce the nitrile group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitrile group can facilitate binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(2-fluorophenyl)propanenitrile
- (3R)-3-Amino-3-(2-bromophenyl)propanenitrile
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile can influence its reactivity and interactions, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H8ClFN2 |
|---|---|
Poids moléculaire |
198.62 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1 |
Clé InChI |
ROGHOOKDEFHHNU-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)[C@@H](CC#N)N)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(CC#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



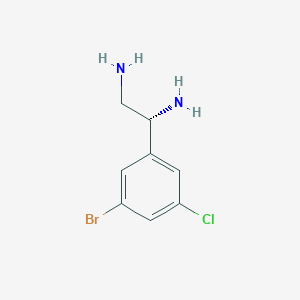

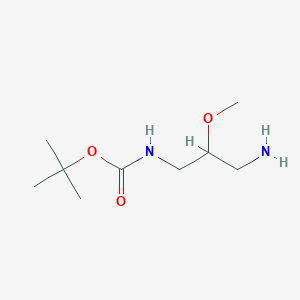
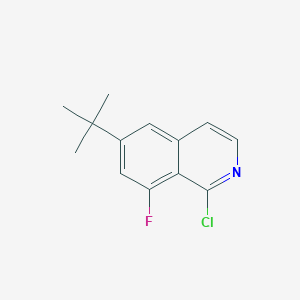

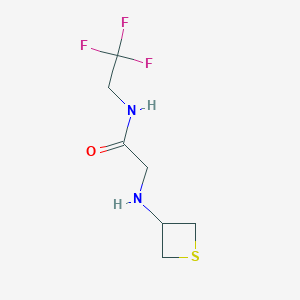
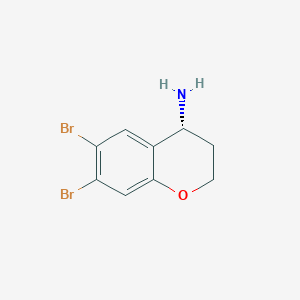
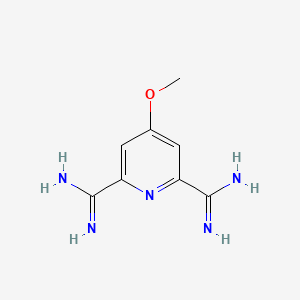
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
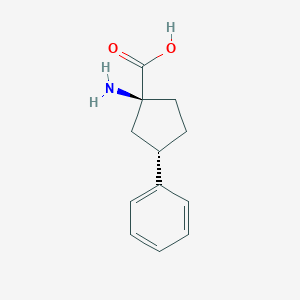
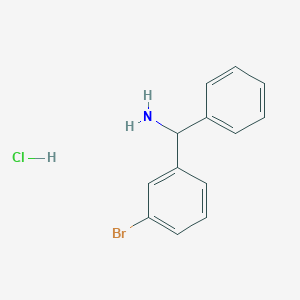
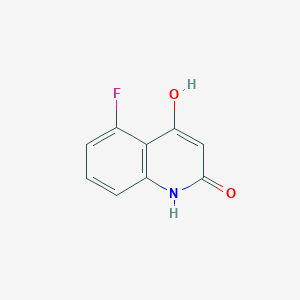
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
